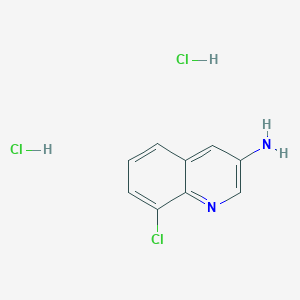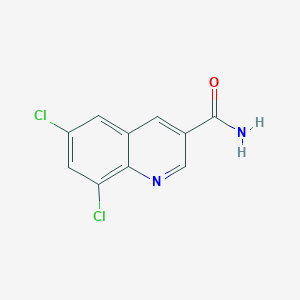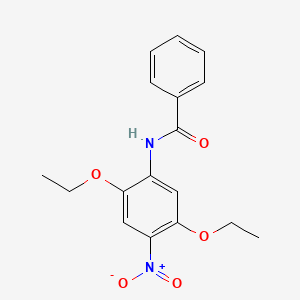
2',5'-Diethoxy-4'-nitrobenzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,5’-Diethoxy-4’-nitrobenzanilide: is a chemical compound with the molecular formula C17H18N2O5 and a molecular weight of 330.335 g/mol . It is characterized by the presence of ethoxy groups at the 2’ and 5’ positions and a nitro group at the 4’ position on the benzanilide structure . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Diethoxy-4’-nitrobenzanilide typically involves the nitration of 2’,5’-diethoxybenzanilide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods: Industrial production of 2’,5’-Diethoxy-4’-nitrobenzanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and precise temperature control to maintain the desired reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2’,5’-Diethoxy-4’-nitrobenzanilide undergoes various chemical reactions, including:
-
Reduction:
Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Products: 2’,5’-Diethoxy-4’-aminobenzanilide
-
Substitution:
Reagents: Halogenating agents (e.g., Chlorine, Bromine)
Conditions: Room temperature, solvent (e.g., Dichloromethane)
Products: Halogenated derivatives of 2’,5’-Diethoxy-4’-nitrobenzanilide
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic medium
Reduction: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents (e.g., Chlorine, Bromine), solvents (e.g., Dichloromethane)
Major Products:
Reduction: 2’,5’-Diethoxy-4’-aminobenzanilide
Substitution: Halogenated derivatives of 2’,5’-Diethoxy-4’-nitrobenzanilide
Aplicaciones Científicas De Investigación
2’,5’-Diethoxy-4’-nitrobenzanilide is utilized in various scientific research fields, including:
-
Chemistry:
- Used as a precursor in the synthesis of other organic compounds.
- Employed in studying reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine:
- Explored for its potential therapeutic applications in drug development.
-
Industry:
- Used in the production of dyes and pigments.
- Employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2’,5’-Diethoxy-4’-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The nitro group on the compound can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in its observed biological effects .
Comparación Con Compuestos Similares
- 2’,5’-Dibutoxy-4’-nitrobenzanilide
- 2’,5’-Dichloro-4’-nitrobenzanilide
- 2’,4-Dimethyl-4’-nitrobenzanilide
- 4’,5’-Dichloro-2’-methyl-3-nitrobenzanilide
Comparison: 2’,5’-Diethoxy-4’-nitrobenzanilide is unique due to the presence of ethoxy groups at the 2’ and 5’ positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2’,5’-Dibutoxy-4’-nitrobenzanilide and 2’,5’-Dichloro-4’-nitrobenzanilide, the ethoxy groups provide different steric and electronic effects, leading to variations in their chemical and biological properties .
Propiedades
Número CAS |
135-41-1 |
|---|---|
Fórmula molecular |
C17H18N2O5 |
Peso molecular |
330.33 g/mol |
Nombre IUPAC |
N-(2,5-diethoxy-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-15-11-14(19(21)22)16(24-4-2)10-13(15)18-17(20)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,18,20) |
Clave InChI |
BNPJJUAYGVZHHG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


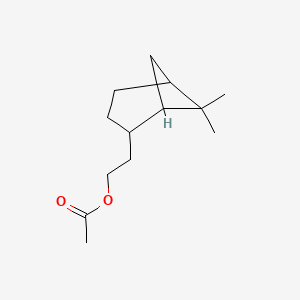
![1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13735619.png)
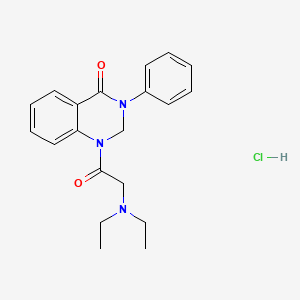


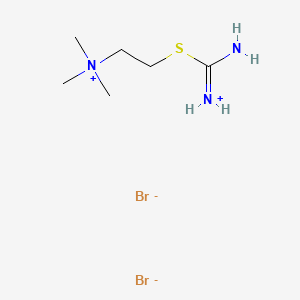
![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
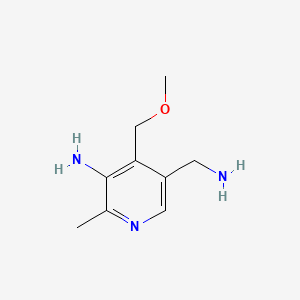
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
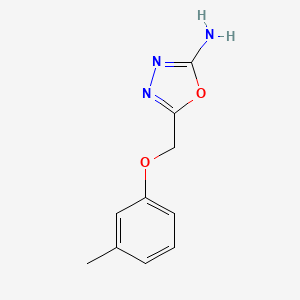
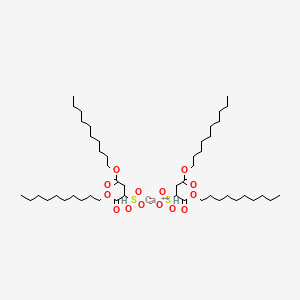
![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)
